2,4-Diamino-6-butylamino-1,3,5-triazine
Overview
Description
2,4-Diamino-6-butylamino-1,3,5-triazine is a chemical compound that belongs to the class of 1,3,5-triazines . It is a derivative of 6-Methyl-1,3,5-triazine-2,4-diamine .
Synthesis Analysis
The synthesis of 2,4-Diamino-6-butylamino-1,3,5-triazine can be achieved through several synthetic protocols. One such method involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . Another method involves an efficient copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides providing substituted 2,4-diamino-1,3,5-triazines under mild conditions in good yields .Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : 1,3,5-triazine derivatives have been investigated for their antimicrobial activity . They have been found to exhibit promising activity against Staphylococcus aureus and Escherichia coli .
- Methods of Application : The derivatives were prepared by conventional methods or by using microwave irradiation. Using microwave irradiation gave the desired products in less time, with good yield and higher purity .
- Results : Compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin. Compounds (13) and (14) have antimicrobial activity against E. coli comparable to that of ampicillin .
Synthesis of Tri-substituted-1,3,5-Triazines
- Scientific Field : Organic Chemistry .
- Application Summary : Specific synthetic protocols were developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
- Methods of Application : The synthesis involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
- Results : The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
Antimicrobial Activity of Aminobenzoic Acid Derivatives
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : 1,3,5-Triazine 4-aminobenzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : The derivatives were prepared by conventional methods or by using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .
- Results : Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
Synthesis of Functionalized Triazines and Tetrazines
- Scientific Field : Organic Chemistry .
- Application Summary : Triazine and tetrazine moieties are significant in biologically important molecules. They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- Methods of Application : Various synthetic routes have been developed for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Results : The synthesized compounds have been evaluated for their biological activity and the related medicinal applications .
Synthesis of Poly(2-vinyl-4,6-diamino-1,3,5-triazine) Nanoparticles
- Scientific Field : Nanotechnology and Biochemistry .
- Application Summary : Poly(2-vinyl-4,6-diamino-1,3,5-triazine) has attracted attention due to its capability of selective adsorption of nucleic acid bases, nucleotides, and nucleosides through the formation of strong hydrogen bonding between the 4,6-diamino-1,3,5-triazine functionality and the target molecules in aqueous solutions .
- Methods of Application : The nanoparticles were synthesized and evaluated for their potential use in reducing uric acid interference in electrochemical biosensors .
- Results : The synthesized nanoparticles showed promising results in the field of biosensors .
Antitumor Properties
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
- Methods of Application : These compounds are administered clinically as part of a treatment regimen .
- Results : These compounds have shown promising results in the treatment of various types of cancer .
Use as Chiral Stationary Phases
- Scientific Field : Analytical Chemistry .
- Application Summary : 1,3,5-triazine derivatives are used as chiral stationary phases, for example, the chiral solvating agent 12 for the determination of enantiomeric excess by NMR spectroscopy .
- Methods of Application : These compounds are used in the preparation of chiral stationary phases for chromatographic separations .
- Results : These compounds have shown promising results in the field of chiral separations .
Synthesis of Poly(2-vinyl-4,6-diamino-1,3,5-triazine) Nanoparticles
- Scientific Field : Nanotechnology and Biochemistry .
- Application Summary : Poly(2-vinyl-4,6-diamino-1,3,5-triazine) has attracted increasing attention due to its capability of selective adsorption of nucleic acid bases, nucleotides, and nucleosides through the formation of strong hydrogen bonding between the 4,6-diamino-1,3,5-triazine functionality and the target molecules in aqueous solutions .
- Methods of Application : The nanoparticles were synthesized and evaluated for their potential use in reducing uric acid interference in electrochemical biosensors .
- Results : The synthesized nanoparticles showed promising results in the field of biosensors .
properties
IUPAC Name |
2-N-butyl-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H5,8,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGSDYWCFQOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204611 | |
Record name | Melamine, butyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-butylamino-1,3,5-triazine | |
CAS RN |
5606-24-6 | |
Record name | N2-Butyl-1,3,5-triazine-2,4,6-triamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5606-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melamine, butyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyl-1,3,5-triazine-2,4,6-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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